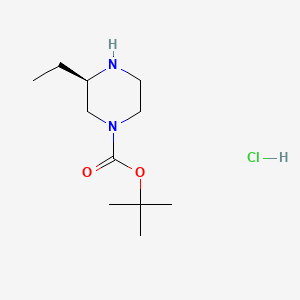

6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

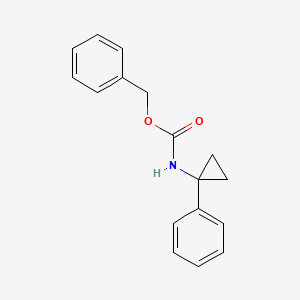

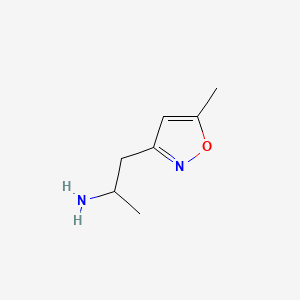

“6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine” is a chemical compound . It belongs to the class of benzofuran compounds, which are characterized by a six-membered ring structure containing three carbon and three oxygen atoms.

Molecular Structure Analysis

The molecular formula of “6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine” is C8H7BrClNO . The average mass is 248.504 Da .Aplicaciones Científicas De Investigación

Synthesis and Spectroscopy

- Synthesis and IR Spectra : 6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine has been involved in the synthesis of various aminobenzoxazoles. These compounds exhibit different forms in solution and solid states, as revealed through IR spectroscopy (Simov & Davidkov, 1981).

Chemical Reactions and Derivatives

Bromination and Substitution Reactions : This compound is used in radical bromination reactions of dihydro-1,2-oxazines, leading to the production of derivatives with uniform relative configuration through substitution reactions with nitrogen nucleophiles (Paulini & Reissig, 1994).

Amination Reactions : It has been utilized in the amination of quinazolinones, demonstrating differential reactivity between bromo and chloro analogues in the presence of various catalysts and conditions (Garlapati et al., 2012).

Structural and Molecular Studies

Crystal Structure Analysis : The compound has been a subject of study in the synthesis and crystal structure analysis of related benzodioxin derivatives. These studies provide insights into molecular structures and interactions responsible for crystal stability (Hema et al., 2020).

Organic Acid-Base Adducts : Research has been conducted on the formation of acid-base adducts with 6-bromobenzo[d]thiazol-2-amine, a related compound, demonstrating significant non-covalent interactions and framework structures (Jin et al., 2012).

Interactions with Nucleophilic Reagents : Studies on the interaction of related compounds with nucleophilic reagents have provided valuable information on the reactivity and potential applications of these molecules (Kuryazov et al., 2010).

Potential Pharmacological Interest

- EGFR Inhibition and Anticancer Activity : Derivatives of 6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine have been synthesized as potential EGFR inhibitors, showing promising results in anticancer activity studies (Allam et al., 2020).

Direcciones Futuras

Benzofuran and its derivatives have attracted considerable attention in the field of drug invention and development due to their wide range of biological and pharmacological applications . Therefore, “6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine”, as a benzofuran derivative, may also have potential applications in these fields.

Propiedades

IUPAC Name |

6-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOQLCLUXZJVHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=C(C=C2)Br)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)

![N-(2-Aminoethyl)-2-[5-(3-phenoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B567873.png)